Cas no 2098889-43-9 (1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy-)

1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy-
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- Inchi: 1S/C15H15BrO2/c1-17-14-5-3-4-13(15(14)18-2)12-8-6-11(10-16)7-9-12/h3-9H,10H2,1-2H3
- InChI Key: HMZPPKSZYYRNAU-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(CBr)C=C2)=CC=CC(OC)=C1OC
1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764889-0.05g |
1-[4-(bromomethyl)phenyl]-2,3-dimethoxybenzene |
2098889-43-9 | 95.0% | 0.05g |
$612.0 | 2025-02-24 | |
Enamine | EN300-764889-0.1g |
1-[4-(bromomethyl)phenyl]-2,3-dimethoxybenzene |
2098889-43-9 | 95.0% | 0.1g |
$640.0 | 2025-02-24 | |
Enamine | EN300-764889-2.5g |
1-[4-(bromomethyl)phenyl]-2,3-dimethoxybenzene |
2098889-43-9 | 95.0% | 2.5g |
$1428.0 | 2025-02-24 | |
Enamine | EN300-764889-10.0g |
1-[4-(bromomethyl)phenyl]-2,3-dimethoxybenzene |
2098889-43-9 | 95.0% | 10.0g |
$3131.0 | 2025-02-24 | |
Enamine | EN300-764889-0.5g |
1-[4-(bromomethyl)phenyl]-2,3-dimethoxybenzene |
2098889-43-9 | 95.0% | 0.5g |
$699.0 | 2025-02-24 | |
Enamine | EN300-764889-5.0g |
1-[4-(bromomethyl)phenyl]-2,3-dimethoxybenzene |
2098889-43-9 | 95.0% | 5.0g |
$2110.0 | 2025-02-24 | |
Enamine | EN300-764889-1.0g |
1-[4-(bromomethyl)phenyl]-2,3-dimethoxybenzene |
2098889-43-9 | 95.0% | 1.0g |
$728.0 | 2025-02-24 | |
Enamine | EN300-764889-0.25g |
1-[4-(bromomethyl)phenyl]-2,3-dimethoxybenzene |
2098889-43-9 | 95.0% | 0.25g |
$670.0 | 2025-02-24 |
1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- Related Literature
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy-
Introduction to 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- (CAS No. 2098889-43-9) and Its Applications in Modern Chemical Biology
1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy-, identified by the CAS number 2098889-43-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This bisphenyl derivative features a bromomethyl substituent at the 4' position and methoxy groups at the 2 and 3 positions, making it a versatile intermediate for synthesizing complex molecules. The unique structural properties of this compound have garnered attention for its potential applications in drug development, material science, and biochemical studies.
The molecular structure of 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- consists of two phenyl rings connected by a central carbon atom, with functional groups that enhance its reactivity. The presence of the bromomethyl group at the 4' position allows for further functionalization via nucleophilic substitution reactions, while the methoxy groups contribute to steric hindrance and electronic effects that can influence the compound's interactions with biological targets. This balance of reactivity and stability makes it an invaluable building block in synthetic chemistry.
In recent years, there has been growing interest in bisphenyl derivatives due to their role in developing novel therapeutic agents. The methoxy groups in 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- can be exploited to create pharmacophores that interact with specific biological pathways. For instance, studies have shown that methoxy-substituted biphenyls can modulate enzyme activity and receptor binding, making them promising candidates for treating neurological disorders and inflammatory diseases. The bromomethyl group further extends its utility by enabling the introduction of diverse functional moieties through cross-coupling reactions.
One of the most compelling aspects of 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- is its application in the synthesis of advanced materials. Bisphenyl derivatives are known for their thermal stability and mechanical strength, which are critical properties for polymers and coatings. Researchers have leveraged these characteristics to develop high-performance materials used in electronics, aerospace, and automotive industries. The bromomethyl functionality allows for further polymerization or copolymerization, leading to materials with tailored properties such as conductivity or biodegradability.
The pharmaceutical industry has also benefited from the versatility of 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy-. Its structural motif is reminiscent of several FDA-approved drugs that target central nervous system disorders. By modifying the substituents on the biphenyl core, chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Recent computational studies have predicted that analogs of this compound may exhibit potent activity against enzymes involved in cancer metabolism. These findings highlight the compound's potential as a scaffold for next-generation therapeutics.
Another area where 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- has shown promise is in biochemical research. The compound's ability to interact with proteins and nucleic acids has made it a useful tool for studying molecular recognition processes. For example, researchers have employed this derivative to develop probes that detect specific biomarkers associated with diseases like Alzheimer's and Parkinson's. The bromomethyl group serves as a handle for attaching fluorescent tags or affinity reagents, enabling high-throughput screening assays.
The synthesis of 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the bromination of biphenyl at the desired position followed by selective methylation at the 2 and 3 positions. Advances in catalytic systems have made these transformations more efficient and scalable, reducing waste and improving yields. Such improvements are crucial for industrial applications where cost-effectiveness and sustainability are paramount.
Future directions in research on 1,1'-Biphenyl, 4'-(bromomethyl)-2,3-dimethoxy- include exploring its role in drug delivery systems. The biphenyl core can be incorporated into nanoparticles or micelles designed to target specific tissues or cells within the body. By conjugating therapeutic agents to this scaffold via the bromomethyl group، researchers aim to enhance drug bioavailability and reduce side effects. Preliminary studies suggest that such formulations could be particularly effective for treating chronic diseases requiring long-term administration.
The environmental impact of synthesizing 1,1'-Biphenyl,4'-(bromomethyl)-2,3-dimethoxy- is another consideration that has guided recent innovations。Green chemistry principles have encouraged the development of solvent-free reactions,catalysts that minimize byproducts,and energy-efficient processes。These approaches not only reduce costs but also align with global efforts to promote sustainable manufacturing practices。As demand for high-performance chemicals grows,the adoption of eco-friendly synthetic methods will be essential。
In conclusion,1,1'-Biphenyl,4'-(bromomethyl)-2,3-dimethoxy- (CAS No。2098889-43-9) is a multifaceted compound with broad applications across chemical biology、pharmaceuticals、and materials science。Its unique structural features enable diverse functionalizations,making it a valuable intermediate for developing new drugs、advanced materials,and biochemical tools。With ongoing research focused on optimizing its synthesis and expanding its utility,this compound is poised to play an increasingly important role in addressing challenges across multiple scientific disciplines。
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